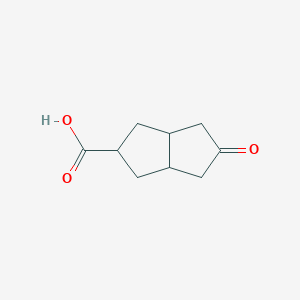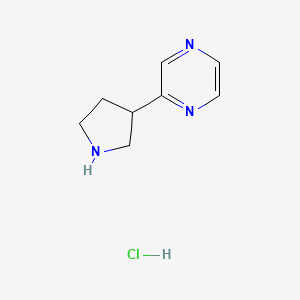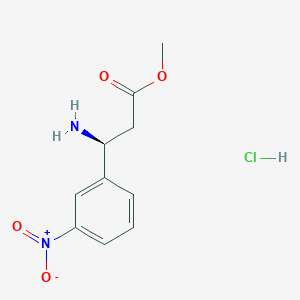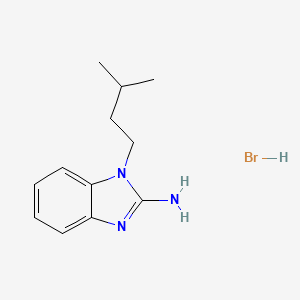![molecular formula C8H6BrN3O2 B1433044 methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 1422772-79-9](/img/structure/B1433044.png)
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Vue d'ensemble
Description
“Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate” is a chemical compound with the CAS Number: 1422772-79-9 . It has a molecular weight of 256.06 . The IUPAC name for this compound is "methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate" .
Physical and Chemical Properties This compound appears as an off-white solid . It should be stored at 0-8 °C . The InChI code for this compound is 1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11) .
Applications De Recherche Scientifique
Medicinal Chemistry Potential Therapeutic Applications
Pyrrolopyrazine derivatives, including compounds like methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate, are recognized for their potential use in medicine due to their presence as key N-heterocycles. These compounds are often explored for their therapeutic properties and could be used in the development of new drugs .
Agricultural Chemistry Pesticide Development
The structural features of pyrrolopyrazine derivatives make them candidates for use in agriculture, particularly in the development of pesticides. Their bioactive properties could be harnessed to protect crops from pests and diseases .
Synthetic Methods Advanced Chemical Synthesis
Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods. These synthetic approaches could be applied to methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate to create novel compounds with unique properties .
Biological Activity Exploring Bioactive Properties
The pyrrolopyrazine scaffold is known for a wide range of biological activities. Research into these activities could lead to the discovery of new biological mechanisms or pathways influenced by compounds like methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate .
Natural Sources Isolation from Organisms
Many pyrrolopyrazine derivatives have been isolated from natural sources such as plants, microbes, soil, and marine life. Studying these natural compounds can provide insights into their ecological roles and potential applications .
Kinase Inhibition Targeting FGFR Enzymes
Some pyrrolopyrazine derivatives have been studied for their ability to inhibit fibroblast growth factor receptors (FGFR), which are enzymes involved in cell division and growth. This application could be relevant in cancer research where controlling cell proliferation is crucial .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAXARHLQDMTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=C(N=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

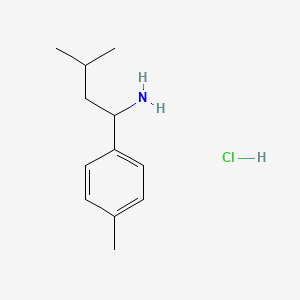
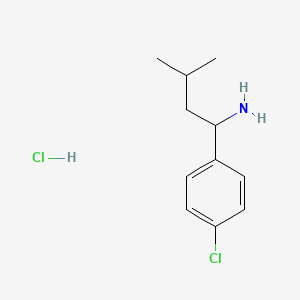


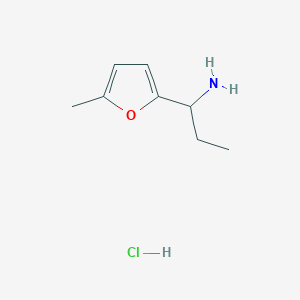
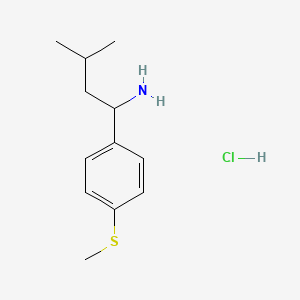
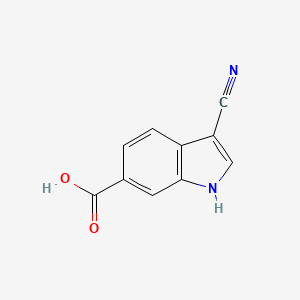
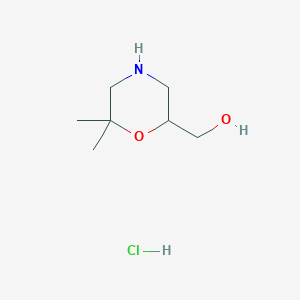
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
